![molecular formula C24H19N3O5S2 B2374774 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 326882-36-4](/img/structure/B2374774.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a compound with significant relevance in various scientific fields This compound stands out due to its complex molecular structure, which includes a benzoisoquinoline and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multi-step reactions. These processes begin with the preparation of the benzoisoquinoline core, followed by the introduction of the benzothiazole moiety. The overall process requires specific catalysts, solvents, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions, such as temperature, pressure, and reaction time. Efficient purification techniques, like recrystallization and chromatography, are employed to ensure the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure allows for selective modifications at different positions within the molecule.
Common Reagents and Conditions:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Typical reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and the reagents used. For instance, oxidation may introduce oxygen-containing functional groups, while reduction might yield hydroxyl or amine groups.
Scientific Research Applications
Chemistry: The compound is used in developing new synthetic pathways and studying reaction mechanisms. Its complex structure makes it a valuable model in computational chemistry for exploring electronic properties and molecular interactions.
Biology: In biological research, this compound can be used to investigate cell signaling pathways and enzyme inhibition. Its interactions with biomolecules offer insights into cellular processes and the development of potential therapeutic agents.
Medicine: In medicinal chemistry, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is explored for its potential as a drug candidate. Its molecular structure is conducive to binding with specific biological targets, making it a promising lead in drug design.
Industry: The compound has applications in materials science, particularly in developing new polymers and coatings. Its stability and reactivity are advantageous in creating materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The specific interactions at the molecular level often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to conformational changes in the target molecules.
Comparison with Similar Compounds
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(sulfonyl)phenyl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(benzothiazol-2-yl)butanamide
Uniqueness: The presence of both the benzoisoquinoline and benzothiazole moieties distinguishes 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide from other compounds. This structural combination imparts unique chemical and biological properties, enhancing its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c1-34(31,32)15-10-11-18-19(13-15)33-24(25-18)26-20(28)9-4-12-27-22(29)16-7-2-5-14-6-3-8-17(21(14)16)23(27)30/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGWXMXTSGKZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)
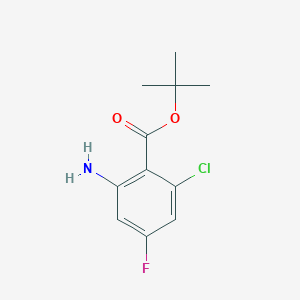
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)
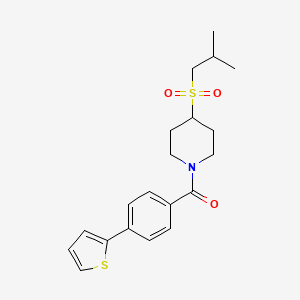
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2374699.png)
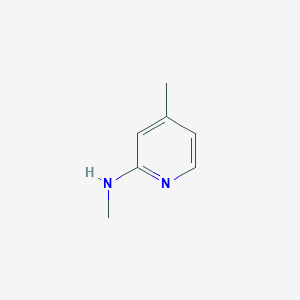
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
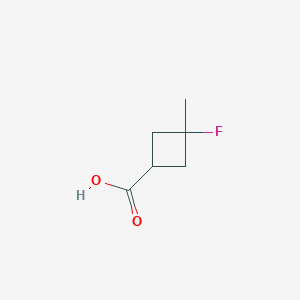
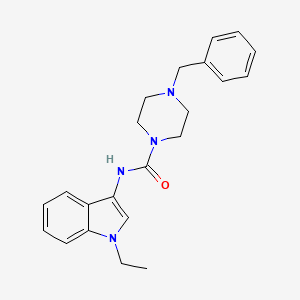
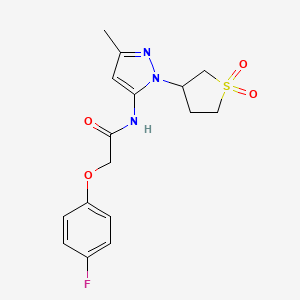
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2374712.png)
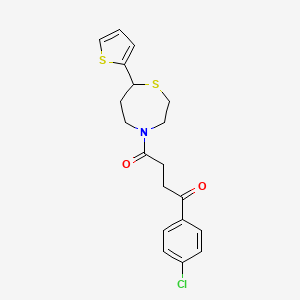
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
